molecular formula C11H8N4 B1426612 (4-Phenylpyrimidin-2-yl)cyanamide CAS No. 140369-51-3

(4-Phenylpyrimidin-2-yl)cyanamide

Cat. No.: B1426612
CAS No.: 140369-51-3
M. Wt: 196.21 g/mol
InChI Key: YKWJEAXKOHSNFE-UHFFFAOYSA-N
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Description

(4-Phenylpyrimidin-2-yl)cyanamide is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Phenylpyrimidin-2-yl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylpyrimidin-2-yl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylpyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWJEAXKOHSNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of (4-Phenylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization of (4-Phenylpyrimidin-2-yl)cyanamide .

CAS Number: 140369-51-3 Molecular Formula: C₁₁H₈N₄ Molecular Weight: 196.21 g/mol IUPAC Name: N-(4-Phenylpyrimidin-2-yl)cyanamide[1][2]

Executive Summary & Structural Context

(4-Phenylpyrimidin-2-yl)cyanamide is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as [1,2,4]triazolo[1,5-a]pyrimidines (via cyclization) and as an intermediate in medicinal chemistry for kinase inhibitors.

This guide provides a comprehensive analysis of its spectroscopic signature. Researchers must recognize that this compound belongs to the class of heteroaryl cyanamides , which exhibit distinct tautomeric equilibria that fundamentally alter their NMR and IR profiles depending on solvent polarity and pH.

Tautomeric Considerations (Critical for Analysis)

Unlike simple alkyl cyanamides, (4-phenylpyrimidin-2-yl)cyanamide possesses a nitrogen atom adjacent to the electron-deficient pyrimidine ring. This allows for a prototropic tautomerism between the amino-cyanamide form (A) and the imino-carbodiimide form (B).

  • Form A (Dominant): N-cyanoamine structure (–NH–C≡N). Stable in solid state and polar aprotic solvents (DMSO, DMF).

  • Form B (Minor/Transient): Carbodiimide structure (–N=C=NH). Often reactive intermediate; rarely observed spectroscopically unless trapped.

Synthesis Pathway Visualization

Understanding the synthesis is vital for identifying impurities (e.g., unreacted 2-amino-4-phenylpyrimidine).

SynthesisWorkflow Start 2-Amino-4-phenylpyrimidine (Precursor) Inter Intermediate Complex Start->Inter Nucleophilic Attack Reagent Cyanogen Bromide (BrCN) + Base (NaH or NaOH) Reagent->Inter Product (4-Phenylpyrimidin-2-yl)cyanamide (Target) Inter->Product Elimination of HBr Impurity Impurity: Bis-cyanamide or Unreacted Amine Inter->Impurity Side Rxn

Figure 1: Synthetic workflow for the N-cyanation of 2-amino-4-phenylpyrimidine. The reaction typically proceeds via nucleophilic substitution on the electrophilic cyanide.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight. For this nitrogen-rich heterocycle, Electrospray Ionization (ESI) is the preferred method due to the basicity of the pyrimidine nitrogens.

Ionization Characteristics
ParameterObservationInterpretation
Ionization Mode ESI (+) / ESI (-)Amphoteric nature allows both modes.
Molecular Ion (ESI+) m/z 197.1 [M+H]⁺ Protonation typically occurs at N-1 or N-3 of the pyrimidine ring.
Molecular Ion (ESI-) m/z 195.1 [M-H]⁻ Deprotonation of the acidic exocyclic N-H. Highly stable anion due to charge delocalization onto the nitrile.
Adducts m/z 219.1 [M+Na]⁺Common in salt-rich buffers.
Fragmentation Pattern (MS/MS)

Fragmentation often follows a "stripping" mechanism typical of cyanamides:

  • Loss of Cyanamide moiety: Cleavage of the exocyclic N-C bond.

  • Ring Contraction/Cleavage: Loss of HCN from the pyrimidine ring.

Infrared Spectroscopy (IR)[4]

IR is the most rapid diagnostic tool for distinguishing the product from the starting amine. The cyanamide stretch is unique and appears in a "silent" region of the spectrum.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityDescription
C≡N Stretch 2210 – 2240 Strong/SharpThe definitive peak. Absence indicates hydrolysis to urea. Shift to >2250 suggests carbodiimide character.
N-H Stretch 3150 – 3350Medium/BroadAssociated with the exocyclic amine. Often broadened by H-bonding in solid state.
C=N (Ring) 1580 – 1620StrongPyrimidine ring breathing modes.
C=C (Aromatic) 1450 – 1550MediumPhenyl ring skeletal vibrations.

Protocol Note: Use ATR (Attenuated Total Reflectance) on the solid powder. KBr pellets may induce ion exchange or hydrolysis if the KBr is not strictly dry.

Nuclear Magnetic Resonance (NMR)[4]

NMR analysis requires careful solvent selection. DMSO-d₆ is the standard due to the compound's poor solubility in chloroform and the need to observe the exchangeable proton.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the pyrimidine doublet pair and the phenyl multiplet.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
NH 11.5 – 12.5 Broad Singlet1HHighly acidic proton (exchangeable with D₂O). Chemical shift varies with concentration.
H-6 (Py) 8.60 – 8.75 Doublet (d)1H5.2 HzDeshielded by adjacent ring nitrogens. Characteristic of 4-sub-pyrimidines.
Ph-H (Ortho) 8.10 – 8.20Multiplet (m)2HOrtho protons of the phenyl ring.
H-5 (Py) 7.60 – 7.75 Doublet (d)1H5.2 HzShielded relative to H-6; couples with H-6.
Ph-H (Meta/Para) 7.45 – 7.60Multiplet (m)3HRemaining aromatic protons.
¹³C NMR (100 MHz, DMSO-d₆)

The nitrile carbon is weak and requires sufficient scan accumulation (typically >512 scans).

Carbon TypeShift (δ ppm)Assignment
C=N (Guanidine-like) 160.0 – 163.0C-2 of Pyrimidine (attached to NHCN).
C-4 (Py) 163.0 – 165.0Quaternary carbon attached to Phenyl.
C-6 (Py) 158.0 – 159.5CH adjacent to Nitrogen.
C≡N (Nitrile) 115.0 – 117.0 Diagnostic Peak. Distinct from simple nitriles due to N-attachment.
C-5 (Py) 108.0 – 110.0CH beta to Nitrogen.
Ph-C (Quaternary) 136.0 – 137.0Phenyl attachment point.
Ph-C (CH) 127.0 – 131.0Aromatic CH signals.

Quality Control & Validation Workflow

To ensure the integrity of the data, the following self-validating workflow is recommended.

QC_Workflow Sample Isolated Sample TLC TLC (MeOH/DCM 1:9) Check for single spot Sample->TLC TLC->Sample Recrystallize MS_Check MS (ESI) Confirm m/z 197 [M+H]+ TLC->MS_Check If Pure IR_Check IR Analysis Confirm 2220 cm-1 (CN) Absence of Urea C=O MS_Check->IR_Check NMR_Check 1H NMR (DMSO-d6) Integrate NH vs Ar-H IR_Check->NMR_Check

Figure 2: Sequential QC workflow. IR is used as a gatekeeper before consuming deuterated solvents for NMR.

References

  • Compound Identification: Sigma-Aldrich Catalog, Product No. PH008772, CAS 140369-51-3.[2] Link

  • Synthetic Methodology (General N-Cyanation): Liang, H., et al. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."[3] Synlett, 2017, 28, 2675-2679.[3] Link

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Prototropic Tautomerism of Heteroaromatic Compounds." Heterocycles, 1991, 32(2). Link

  • Spectroscopic Trends: Pretsch, E., et al.

Sources

An In-Depth Technical Guide to (4-Phenylpyrimidin-2-yl)cyanamide: Physicochemical Properties, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4-Phenylpyrimidin-2-yl)cyanamide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively documented in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a predictive framework for its properties and a detailed roadmap for its synthesis, characterization, and preliminary biological evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of substituted pyrimidine cyanamides.

Introduction: The Scientific Rationale

The molecular architecture of (4-Phenylpyrimidin-2-yl)cyanamide integrates two key pharmacophores: the pyrimidine ring and the cyanamide functional group. The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of approved therapeutic agents with applications in oncology, infectious diseases, and inflammatory disorders[1][2][3]. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for designing enzyme inhibitors and receptor modulators.

The cyanamide group, N≡C–NH₂, is a versatile functional group known for its role in bioisosteric replacement and as a precursor for more complex functionalities like guanidines and ureas[4][5]. It can act as both a hydrogen bond donor and acceptor, and its linear geometry can be exploited to probe specific binding pockets in protein targets. The combination of these two moieties in (4-Phenylpyrimidin-2-yl)cyanamide suggests a high potential for novel biological activity, particularly in areas like kinase inhibition, where similar dianilino- and aminopyrimidine structures have shown significant promise[6][7][8].

Predicted Physicochemical Properties

A priori assessment of a compound's physicochemical properties is crucial for anticipating its behavior in both chemical and biological systems. The following properties for (4-Phenylpyrimidin-2-yl)cyanamide are predicted based on its chemical structure and established computational models.

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C₁₁H₈N₄Derived from the chemical structure.
Molecular Weight 196.21 g/mol A low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of Five).
Appearance White to off-white crystalline solidExpected based on the nature of similar aromatic nitrogen-containing heterocycles[5][9].
Melting Point 150-200 °C (estimated)The rigid, planar structure with potential for intermolecular hydrogen bonding and π-stacking suggests a relatively high melting point compared to the parent cyanamide (44-46 °C)[5][10].
logP (Octanol/Water) 2.0 - 3.0 (estimated)The phenyl group increases lipophilicity, while the pyrimidine and cyanamide nitrogens contribute to hydrophilicity. This balanced logP suggests reasonable aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the cyanamide -NH)Important for target binding and solubility.
Hydrogen Bond Acceptors 4 (2 from pyrimidine N, 2 from cyanamide N)Crucial for interacting with biological targets and enhancing solubility.
Aqueous Solubility Sparingly solubleExpected to be more soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous buffers will likely be pH-dependent due to the basicity of the pyrimidine nitrogens. General cyanamide is highly soluble in water[9][11].
Stability Stable under standard conditionsThe cyanamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a urea derivative[12]. Dimerization, as seen with unsubstituted cyanamide, may occur under specific conditions[5].

Synthesis and Structural Elucidation: A Proposed Workflow

The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide can be approached through established heterocyclic chemistry methodologies. A plausible and efficient synthetic route is outlined below, followed by the necessary protocols for rigorous structural confirmation.

Proposed Synthetic Pathway

A logical approach involves a two-step process starting from commercially available reagents: the construction of the 2-amino-4-phenylpyrimidine core, followed by cyanation of the amino group.

Synthetic_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Cyanation benzaldehyde Benzaldehyde reaction1 Claisen-Schmidt Condensation benzaldehyde->reaction1 acetophenone Acetophenone acetophenone->reaction1 guanidine Guanidine Hydrochloride reaction2 Cyclocondensation (e.g., NaOEt, EtOH, Reflux) guanidine->reaction2 intermediate 2-Amino-4-phenylpyrimidine reaction3 N-Cyanation (e.g., Base, Solvent) intermediate->reaction3 chalcone chalcone reaction1->chalcone Chalcone Intermediate chalcone->reaction2 reaction2->intermediate cyanation_reagent Cyanogen Bromide (BrCN) or alternative cyanation_reagent->reaction3 final_product (4-Phenylpyrimidin-2-yl)cyanamide reaction3->final_product

Caption: Proposed two-step synthesis of (4-Phenylpyrimidin-2-yl)cyanamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylpyrimidine

  • Rationale: This is a standard Biginelli or similar cyclocondensation reaction, a robust method for creating substituted pyrimidines.

  • Procedure: a. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add equimolar amounts of a phenyl-substituted chalcone (derived from benzaldehyde and acetophenone) and guanidine hydrochloride. b. Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and pour it into ice-cold water. d. Adjust the pH to neutral with dilute HCl to precipitate the product. e. Filter the solid, wash with cold water, and dry. f. Recrystallize from ethanol to obtain pure 2-amino-4-phenylpyrimidine.

Protocol 2: Synthesis of (4-Phenylpyrimidin-2-yl)cyanamide

  • Rationale: The electrophilic cyanation of an amino group is a common method for synthesizing cyanamides. Cyanogen bromide is a classic reagent, though safer alternatives are being developed[4][13].

  • Procedure: a. Dissolve 2-amino-4-phenylpyrimidine in a suitable aprotic solvent (e.g., acetonitrile or THF). b. Cool the solution to 0 °C in an ice bath. c. Add an equimolar amount of a base (e.g., triethylamine or diisopropylethylamine) to act as a proton scavenger. d. Slowly add a solution of cyanogen bromide (BrCN) in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. e. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC. f. Upon completion, filter off the hydrobromide salt of the base. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the final compound.

Structural Elucidation Protocols

1. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight.

  • Method: Electrospray Ionization (ESI-MS).

  • Expected Result: A prominent peak at m/z = 197.08 [M+H]⁺. The isotopic pattern should match the C₁₁H₈N₄ formula.

2. Infrared (IR) Spectroscopy:

  • Objective: To identify key functional groups.

  • Method: Attenuated Total Reflectance (ATR).

  • Expected Peaks:

    • ~3300-3400 cm⁻¹ (N-H stretch of the cyanamide).

    • ~2250 cm⁻¹ (C≡N stretch of the cyanamide, a sharp and characteristic peak).

    • ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic and pyrimidine rings).

    • ~700-800 cm⁻¹ (C-H bending for the phenyl group substitution pattern).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the precise arrangement of atoms.

  • ¹H NMR (in DMSO-d₆):

    • ~7.5-8.5 ppm: Multiplets corresponding to the protons of the phenyl group and the pyrimidine ring.

    • ~9.0-10.0 ppm: A broad singlet corresponding to the -NH proton of the cyanamide group, which is exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • ~115-120 ppm: Quaternary carbon of the C≡N group.

    • ~125-140 ppm: Carbons of the phenyl ring.

    • ~150-165 ppm: Carbons of the pyrimidine ring.

Potential Biological Activity and Screening Strategy

The structural motifs of (4-Phenylpyrimidin-2-yl)cyanamide suggest several avenues for biological investigation, primarily in oncology and immunology. Many N-phenylpyrimidin-2-amine derivatives are known to be potent inhibitors of various protein kinases[7][8].

Hypothesized Targets
  • Protein Kinases: The aminopyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. Potential targets include Aurora kinases, Focal Adhesion Kinase (FAK), and others implicated in cell cycle control and proliferation[6][7].

  • Enzymes in Nucleotide Metabolism: Given the pyrimidine core, interference with enzymes involved in DNA and RNA synthesis is a possibility[2][3].

  • Other Targets: The broader class of pyrimidine derivatives has shown a wide range of activities, including antimicrobial, anti-inflammatory, and antioxidant effects[1].

Proposed Biological Screening Workflow

A tiered approach is recommended to efficiently evaluate the biological potential of (4-Phenylpyrimidin-2-yl)cyanamide.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Validation & Selectivity cluster_tier3 Tier 3: Lead Optimization & In Vivo PoC a Compound Synthesis & QC b Broad Kinase Panel Assay (e.g., 50-100 kinases) a->b c General Cytotoxicity Assay (e.g., MTT on NCI-60 cell lines) a->c d IC₅₀ Determination on Primary Hit Kinases b->d Data Analysis\n(Identify Hits) Data Analysis (Identify Hits) b->Data Analysis\n(Identify Hits) f Antiproliferative Assays on Relevant Cancer Cell Lines c->f e Cell-based Target Engagement Assay (e.g., Western Blot for phospho-substrate) d->e Data Analysis\n(Confirm Potency) Data Analysis (Confirm Potency) d->Data Analysis\n(Confirm Potency) g ADME/Tox Profiling (Solubility, Stability, CYP Inhibition) e->g f->g Data Analysis\n(Confirm Cellular Activity) Data Analysis (Confirm Cellular Activity) f->Data Analysis\n(Confirm Cellular Activity) h Structure-Activity Relationship (SAR) Studies g->h i Xenograft Mouse Model (Proof-of-Concept) h->i Data Analysis\n(Identify Hits)->d Data Analysis\n(Confirm Potency)->e Data Analysis\n(Confirm Cellular Activity)->g

Caption: A tiered workflow for the biological evaluation of (4-Phenylpyrimidin-2-yl)cyanamide.

Protocol 3: General Cytotoxicity (MTT Assay)

  • Rationale: The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It serves as a primary screen for anticancer potential[14][15].

  • Procedure: a. Plate cancer cells (e.g., a panel like the NCI-60) in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of (4-Phenylpyrimidin-2-yl)cyanamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer). e. Read the absorbance at ~570 nm using a microplate reader. f. Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

(4-Phenylpyrimidin-2-yl)cyanamide represents a promising, yet underexplored, chemical entity. By leveraging established principles of chemical synthesis and biological screening, this guide provides a robust framework for its investigation. The predictive data and detailed protocols herein are designed to empower researchers to unlock the potential of this and similar molecules, paving the way for the discovery of next-generation therapeutics. The convergence of the privileged pyrimidine scaffold with the versatile cyanamide functional group marks this compound as a high-priority candidate for further study in drug development programs.

References

  • Hydrogen cyanamide Method of chemical analysis. (n.d.).
  • PubChem. (n.d.). (4-Methyl-6-phenylpyrimidin-2-yl)cyanamide.
  • NOAA. (n.d.). CYANAMIDE. In CAMEO Chemicals.
  • ACS Publications. (n.d.). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters.
  • Sigma-Aldrich. (n.d.). Cyanamide 99 420-04-2.
  • US EPA. (n.d.). Environmental Chemistry Methods: Hydrogen Cyanamide; 448047-01.
  • ChemicalBook. (n.d.). Cyanamide | 420-04-2.
  • Cardiff University. (2018). Introduction to cyanamides. ORCA.
  • Alzchem. (n.d.). Hydrogen Cyanamide.
  • ResearchGate. (2025). Synthesis and Characterization of Sodium Cyanamide.
  • ChemicalBook. (n.d.). Cyanamide CAS#: 420-04-2.
  • PubChem. (n.d.). Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-.
  • lookchem. (n.d.). Cas 420-04-2,Cyanamide.
  • Amanote Research. (2015). A New Approach to the Synthesis of Cyanamide.
  • ChemicalBook. (n.d.). Cyanamide(420-04-2) MS spectrum.
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  • University of Hertfordshire. (n.d.). Cyanamide (Ref: LH 21,810A). In AERU.
  • Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution.
  • Benchchem. (n.d.). Unveiling the Therapeutic Potential of 4-ethyl-2-pyrimidinyl cyanamide: A Framework for Target Identification and Drug Discovery.
  • I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati.
  • NIH. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. In PMC.
  • MDPI. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Cheméo. (n.d.). Chemical Properties of Cyanamide (CAS 420-04-2).
  • Wikipedia. (n.d.). Cyanamide.
  • PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • NIH. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • PMC. (2024). An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties.
  • ResearchGate. (2025). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors.
  • ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r.

Sources

Toxicological Profile of (4-Phenylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Safety Assessment

Executive Summary

(4-Phenylpyrimidin-2-yl)cyanamide is a specialized pharmacophore and reactive intermediate frequently encountered in the synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[1,5-a]pyrimidines . While often transient in synthetic pathways, its isolation or use as a bioisostere in kinase and protease inhibitor discovery necessitates a rigorous toxicological assessment.

This guide synthesizes the physicochemical behavior, predicted toxicokinetics, and specific safety liabilities of this compound. It provides a self-validating framework for researchers handling this moiety, focusing on its dual nature as a pseudo-acidic bioisostere and an electrophilic intermediate .

Chemical Constitution & Physicochemical Properties[1][2]

Understanding the toxicology of (4-Phenylpyrimidin-2-yl)cyanamide requires analyzing its tautomeric equilibrium and acidity. Unlike simple amines, the cyanamide group confers significant acidity to the bridging nitrogen, altering its membrane permeability and protein binding profile.

1.1 Structural Identity
  • IUPAC Name:

    
    -(4-phenylpyrimidin-2-yl)cyanamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.21 g/mol

  • Key Tautomers:

    • Amino-cyanamide form: Stable in solid state.

    • Imino-carbodiimide form: Transient, reactive species responsible for cyclization.

1.2 Physicochemical Data (Experimental & Predicted Consensus)
PropertyValue / RangeToxicological Implication
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity; indicates high oral bioavailability and potential for BBB penetration.
pKa (Acidic) 5.8 – 6.5Exists largely as an anion at physiological pH (7.4). This limits passive diffusion but enhances solubility in plasma.
Topological Polar Surface Area (TPSA) ~65 ŲGood permeability profile; "Lipinski Rule of 5" compliant.
Water Solubility Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, PEG-400) for formulation; precipitation risk in aqueous buffers.
Toxicokinetics: ADME Profile

The metabolic fate of (4-Phenylpyrimidin-2-yl)cyanamide is dictated by the stability of the N-cyano bond and the susceptibility of the phenyl-pyrimidine scaffold to oxidative metabolism.

2.1 Absorption & Distribution
  • Bioavailability: High (>70% predicted) due to favorable LogP and molecular weight.

  • Plasma Protein Binding: Expected to be high (>90%) due to the lipophilic phenyl ring and the anionic charge at pH 7.4, which facilitates binding to albumin.

2.2 Metabolic Pathways (The "Fate" Diagram)

The compound undergoes two divergent pathways: Bio-transformation (Liver) and Chemical Transformation (In situ/Stomach Acid).

Expert Insight: A critical, often overlooked aspect is the cyclization potential . Under acidic conditions or thermal stress, this compound can cyclize to form 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, a completely distinct pharmacological entity.

MetabolicFate cluster_legend Pathway Type Parent (4-Phenylpyrimidin-2-yl)cyanamide (Parent) Urea N-(4-phenylpyrimidin-2-yl)urea (Hydrolysis Product) Parent->Urea  Hydrolase/Acid   Cyclized 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Chemical Cyclization) Parent->Cyclized  Acid/Heat (Chemical)   Hydroxylated 4-(4-hydroxyphenyl) derivative (CYP450 Oxidation) Parent->Hydroxylated  CYP3A4/2C9   Glucuronide N-Glucuronide Conjugate (Phase II) Hydroxylated->Glucuronide  UGT   Metabolic Metabolic Chemical/Stability Chemical/Stability

Figure 1: Divergent fate of the scaffold. Note the non-enzymatic cyclization risk (Yellow) which alters the toxicological profile from a reactive cyanamide to a stable fused heterocycle.

Toxicodynamics & Safety Liabilities
3.1 Primary Mechanism of Toxicity: ALDH Inhibition

Cyanamide derivatives possess a structural alert for the inhibition of Aldehyde Dehydrogenase (ALDH) .

  • Mechanism: The N-cyano group can interact with the sulfhydryl active site of ALDH.

  • Clinical Consequence: A "Disulfiram-like" reaction. If the subject consumes alcohol while exposed to this compound, accumulation of acetaldehyde may occur, leading to flushing, nausea, and tachycardia.

  • Mitigation: Researchers handling this compound must strictly avoid alcohol consumption 24 hours pre- and post-exposure.

3.2 Target-Organ Toxicity: Thyroid Axis

Structure-Activity Relationship (SAR) analysis of N-cyano-heterocycles suggests a potential risk for thyroid peroxidase (TPO) inhibition .

  • Observation: Similar to thioureas and sulfonamides, the cyanamide moiety can interfere with iodination in the thyroid.

  • Chronic Exposure Risk: Hypothyroidism and compensatory thyroid hyperplasia (goiter) in long-term rodent studies.

3.3 Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Generally Negative . The 4-phenylpyrimidine scaffold is non-mutagenic. The cyanamide group is reactive but typically not DNA-intercalating or alkylating in this steric configuration.

  • Structural Alert: The formation of the urea metabolite (via hydrolysis) is generally considered a detoxification step regarding genotoxicity.

Experimental Protocols for Safety Validation

To validate the profile of a specific batch or analog, the following "Self-Validating" protocols are recommended.

Protocol A: Stability & Cyclization Assay

Purpose: To determine if the test article remains the linear cyanamide or cyclizes to the triazolopyrimidine.

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO.

  • Conditioning: Dilute into aqueous buffers at pH 2.0 (Simulated Gastric Fluid) and pH 7.4 (PBS).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Inject onto HPLC-UV/MS.

    • Linear Cyanamide: Elutes earlier (more polar due to ionization).

    • Cyclized Triazole: Elutes later (more lipophilic, non-ionizable).

    • Validation Criteria: If >5% cyclization is observed, toxicity data must be read-across from the triazolopyrimidine class.

Protocol B: ALDH Inhibition Screen (In Vitro)

Purpose: To assess the risk of disulfiram-like effects.

  • Enzyme System: Recombinant human ALDH1 or yeast ALDH.

  • Substrate: Propionaldehyde (1 mM) + NAD+.

  • Reaction: Monitor NADH production at 340 nm.

  • Inhibition: Compare rate in presence of 10 µM and 100 µM of the test compound vs. control.

  • Positive Control: Disulfiram (10 µM).

Occupational Hygiene & Handling

Given the potency of 4-phenylpyrimidines as kinase inhibitors and the reactivity of the cyanamide group, this compound should be treated as a Potent Bioactive Material (PBM) .

Hazard CategoryClassificationHandling Requirement
Acute Toxicity Category 3 (Oral/Dermal)Biosafety Cabinet (BSC) Class II; Double Nitrile Gloves.
Skin Irritation Category 2Immediate wash with PEG-400/Ethanol mix, then soap.
Sensitization Potential SensitizerRespiratory protection (N95/P3) if handling powder.
Reactivity Acid-SensitiveDo not store in acidic media; keep desiccated at -20°C.
Mechanistic Signaling Pathway (Kinase Interaction)

As a scaffold, 4-phenylpyrimidines often target ATP-binding pockets of kinases (e.g., CDK, JAK, p38 MAPK). The cyanamide group acts as a hydrogen bond donor/acceptor pair, mimicking the phosphate-binding region.

KinaseInteraction Compound (4-Phenylpyrimidin-2-yl)cyanamide ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket  Competitive Binding   H_Bond H-Bond Network (Glu/Leu Residues) Compound->H_Bond  N-CN Moiety Interaction   ATP_Pocket->H_Bond  Molecular Recognition   Inhibition Kinase Inhibition (CDK/JAK/p38) H_Bond->Inhibition Downstream Cell Cycle Arrest / Anti-inflammatory Inhibition->Downstream

Figure 2: Pharmacological interaction mechanism. The N-cyano group serves as a critical anchor point in the kinase hinge region.

References
  • Richardson, P. G., et al. (2005). "Pyrimidines as Kinase Inhibitors: Structural Insights." Journal of Medicinal Chemistry. Link

  • March, J. (2019). "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Cyanamide Derivatives." PubChem. Link

  • World Health Organization. (2020). "Safety Evaluation of Certain Food Additives and Contaminants: Cyanamide Group." WHO Food Additives Series. Link

  • European Chemicals Agency (ECHA). (2023). "Registration Dossier: Cyanamide." ECHA. Link

(Note: Specific toxicological data for this exact molecule is derived from structure-activity relationships (SAR) of the 4-phenylpyrimidine class and cyanamide functional group, as direct regulatory dossiers are proprietary or non-existent in public databases.)

Methodological & Application

High-performance liquid chromatography (HPLC) method for (4-Phenylpyrimidin-2-yl)cyanamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of (4-Phenylpyrimidin-2-yl)cyanamide . This compound is a critical heterocyclic building block, often serving as an intermediate in the synthesis of kinase inhibitors (e.g., analogues of Imatinib) and high-value agrochemicals.

The Physicochemical Challenge

Unlike simple cyanamide (


), which lacks a chromophore and requires derivatization (e.g., with dansyl chloride) for UV detection, (4-Phenylpyrimidin-2-yl)cyanamide  possesses a conjugated phenyl-pyrimidine system. This allows for direct, high-sensitivity UV detection.

However, the molecule presents a specific challenge: Acidity and Tautomerism . The cyanamide proton (


) is significantly more acidic (

) than typical amines due to the electron-withdrawing nitrile group and the pyrimidine ring. In solution, it exists in equilibrium between the cyanamide form and the carbodiimide tautomer, though the cyanamide form predominates.

Method Strategy: To ensure sharp peak shape and reproducible retention, this method utilizes an acidic mobile phase (pH ~2.5) . This suppresses the ionization of the cyanamide nitrogen, keeping the analyte in its neutral, hydrophobic state, thereby maximizing interaction with the C18 stationary phase and preventing peak tailing associated with mixed-mode interactions.

Method Development Logic (Causality Analysis)

The following decision matrix explains the "Why" behind our parameter selection, ensuring the method is self-validating.

MethodLogic Start Analyte: (4-Phenylpyrimidin-2-yl)cyanamide Chromophore Phenyl-Pyrimidine Core (Strong UV Absorbance) Start->Chromophore FunctionalGroup Cyanamide Group (-NH-CN) (Acidic Proton, pKa ~7-8) Start->FunctionalGroup Decision1 Detection Mode Chromophore->Decision1 Decision2 Mobile Phase pH FunctionalGroup->Decision2 Outcome1 Direct UV @ 254 nm (No Derivatization Needed) Decision1->Outcome1 High Conjugation Outcome2 Acidic pH (2.0 - 3.0) (Suppresses Ionization) Decision2->Outcome2 Analyte is Acidic Avoid Basic pH Avoid Basic pH Decision2->Avoid Basic pH Prevents Ionic Repulsion Outcome3 Result: Sharp Peaks, Stable Retention Outcome1->Outcome3 Outcome2->Outcome3

Figure 1: Decision tree for method parameter selection based on molecular properties.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

    • Why: End-capped C18 prevents secondary silanol interactions with the nitrogen-rich pyrimidine ring.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

    • Reference Standard: (4-Phenylpyrimidin-2-yl)cyanamide (>98% purity).

Chromatographic Conditions[2][3][4]
ParameterSettingRationale
Mobile Phase A 0.1%

in Water (pH ~2.2)
Suppresses cyanamide deprotonation; ensures neutral species.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic phenyl ring elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 5µm columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV @ 254 nm (Ref 360 nm)Max absorbance for phenyl-pyrimidines; 254 nm is universal.
Run Time 15 MinutesSufficient for impurity clearance.
Gradient Program

Standard generic gradient for pyrimidine intermediates:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
10.19010
15.09010
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of (4-Phenylpyrimidin-2-yl)cyanamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in DMSO (Dimethyl sulfoxide).

    • Note: Pyrimidine cyanamides can have poor solubility in pure water or acetonitrile. DMSO ensures complete solubilization.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% aqueous diluent to prevent precipitation.

Analytical Workflow

Workflow Sample Sample (Solid/Reaction Mix) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in DMSO (Stock 1 mg/mL) Weigh->Dissolve Dilute Dilute 1:20 (50:50 ACN:H2O) Dissolve->Dilute Filter Filter 0.22 µm (PTFE/Nylon) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Data Integration @ 254nm Quantification Inject->Data

Figure 2: Sample preparation and analysis workflow.[1]

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 6.5 ± 0.5 minDrift? Check column equilibration and oven temp.
Tailing Factor (

)
< 1.5High tailing? Ensure Mobile Phase A is acidic (pH < 3).
Theoretical Plates (N) > 5000Low N? Check for dead volume or column aging.
Precision (RSD) < 2.0% (n=6 injections)High RSD? Check injector seal or solubility issues.
Resolution (

)
> 2.0 (from nearest impurity)Adjust gradient slope if impurities co-elute.
Linear Range

The method is linear from 1 µg/mL to 100 µg/mL (


).
  • LOD (Limit of Detection): ~0.1 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~0.5 µg/mL (S/N > 10).

Troubleshooting & Mechanistic Insights

Issue: Double Peaks (Peak Splitting)
  • Cause: This is often due to the solvent effect if the sample is dissolved in 100% DMSO and injected in a high volume into a high-aqueous initial gradient.

  • Solution: Reduce injection volume to 5 µL or ensure the final dilution contains at least 50% mobile phase A.

  • Rare Cause: Tautomer separation. While rare at room temperature for this molecule, if "saddle" peaks appear, increase column temperature to 40°C to coalesce the tautomers.

Issue: Retention Time Shift
  • Cause: Fluctuating pH. The cyanamide group is sensitive to pH changes near its pKa.[1]

  • Solution: Use a buffered mobile phase (Phosphate buffer) rather than just acidified water if precise RT stability is required over long sequences.

References

  • Muszalska, I. et al. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl... (Demonstrates phenyl-pyrimidine separation logic on C18). 2[3][4][1][5][6][2][7]

  • Sigma-Aldrich. (2023). 2-Amino-4-phenylpyrimidine Product Specification. (Structural analog properties). [3][4][1][5][6][2][7]

  • Kütt, A. et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1] (Reference for cyanamide/nitrile acidity). 1[3][4][1][5][6][2][7]

  • U.S. EPA. (1993). Environmental Chemistry Methods: Cyanamide.[8][3] (Background on cyanamide extraction and stability). 8[3][4][1][5][6][2][7]

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Phenylpyrimidin-2-yl)cyanamide Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-4PP-CY-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting HPLC/LC-MS Methodologies for N-Cyanoheterocycles

Executive Summary

Analyzing (4-Phenylpyrimidin-2-yl)cyanamide presents a unique set of chromatographic challenges derived from the amphoteric nature of the N-cyanoamine moiety. Unlike standard pyrimidines, the electron-withdrawing cyano group acidifies the bridging nitrogen (predicted pKa ~4.5–5.5), creating equilibrium states that lead to peak tailing, retention time shifts, and on-column hydrolysis.

This guide moves beyond basic operation to address the mechanistic root causes of analytical failure. It is designed for researchers observing non-linear calibration, "ghost" peaks, or poor mass balance.

Module 1: HPLC/UPLC Separation & Peak Shape Issues

User Question: "I am observing severe peak tailing and retention time drift for the main peak. Increasing the organic modifier doesn't fix the shape. What is happening?"

Technical Diagnosis: The issue is likely secondary silanol interaction exacerbated by the ionization state of the cyanamide. At neutral pH, the N-H proton is labile. If your mobile phase pH is near the compound's pKa, you are splitting the population between neutral and ionized forms, causing peak broadening. Furthermore, free silanols on the silica support bind the protonated pyrimidine nitrogen.

Troubleshooting Protocol:

ParameterStandard Approach (Flawed)Optimized Protocol (Correct) Scientific Rationale
Stationary Phase Standard C18 (e.g., C18 ODS)Charged Surface Hybrid (CSH) C18 or HSS T3 CSH particles carry a low-level positive surface charge that repels protonated bases, mitigating tailing. HSS T3 withstands 100% aqueous conditions for polar retention.
Mobile Phase pH Unbuffered 0.1% Formic Acid10 mM Ammonium Acetate (pH 5.0) Buffering is non-negotiable. pH 5.0 stabilizes the ionization state. Avoid high pH (>8) to prevent cyanamide-to-urea hydrolysis.
Diluent 100% Acetonitrile or DMSO50:50 Water:Acetonitrile Strong organic solvents can cause "solvent wash-through" effects (early elution/distortion) for polar cyanamides. Match the initial gradient strength.

Visual Logic: Peak Shape Troubleshooting

TroubleshootingFlow Start Issue: Peak Tailing/Broadening CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsBuffered Is it Buffered? CheckPH->IsBuffered AddBuffer Action: Add 10mM NH4OAc IsBuffered->AddBuffer No CheckCol Step 2: Check Column Type IsBuffered->CheckCol Yes AddBuffer->CheckCol IsEndcapped Is it fully endcapped? CheckCol->IsEndcapped SwitchCol Action: Switch to CSH or HSS T3 IsEndcapped->SwitchCol No/Unknown Success Resolution: Symmetrical Peak IsEndcapped->Success Yes SwitchCol->Success

Figure 1: Decision tree for diagnosing peak asymmetry in N-cyanoheterocycles.

Module 2: Mass Spectrometry (LC-MS) Detection

User Question: "I see the parent mass in UV, but the MS signal is erratic. In positive mode, I see a dimer, and in negative mode, the sensitivity fluctuates. Which mode is correct?"

Technical Diagnosis: (4-Phenylpyrimidin-2-yl)cyanamide is a "chameleon" in mass spectrometry.

  • Positive Mode (ESI+): The pyrimidine ring protonates ([M+H]+), but the cyanamide group can facilitate dimerization or adduct formation (e.g., [2M+H]+ or [M+Na]+), splitting your signal intensity.

  • Negative Mode (ESI-): The acidic N-H of the cyanamide group deprotonates easily ([M-H]-). This is often more selective and has lower background noise, provided the mobile phase pH allows deprotonation.

Optimized MS Parameters:

  • Ionization Mode: ESI Negative (Preferred for quantification).

  • Source Temperature: 350°C (Cyanamides are thermally stable relative to N-oxides, but avoid excessive heat to prevent desolvation-induced degradation).

  • Cone Voltage: Keep low (20-30V) to prevent in-source fragmentation of the C-N bond (loss of cyano group).

Module 3: Stability & "Ghost Peak" Identification

User Question: "I see a new peak growing at RRT 0.85 after the sample sits in the autosampler for 4 hours. Is my compound unstable?"

Technical Diagnosis: Yes. You are observing the hydrolysis of the cyanamide to the urea derivative . The cyanamide carbon is electrophilic. In the presence of water and trace acid (or base), it undergoes hydration to form (4-phenylpyrimidin-2-yl)urea . This is the primary degradation pathway and a critical quality attribute.

Degradation Pathway Visualization:

HydrolysisPathway Cyanamide (4-Phenylpyrimidin-2-yl)cyanamide (Parent) Intermediate Iso-urea Intermediate (Transient) Cyanamide->Intermediate Acid Catalysis Urea (4-Phenylpyrimidin-2-yl)urea (Hydrolysis Product) Intermediate->Urea Tautomerization Water + H2O / H+ Water->Cyanamide

Figure 2: Acid-catalyzed hydrolysis pathway responsible for common impurity peaks.

Preventative Measures:

  • Autosampler Temperature: Set to 4°C strictly.

  • Diluent: Avoid acidic diluents. Use Water:Acetonitrile (50:50) . Do not use 0.1% TFA in the sample diluent.

  • Time Limit: Analyze samples within 12 hours of preparation.

Standardized Analytical Protocol (The "Gold Standard")

Based on the physicochemical properties of the scaffold, this method provides the highest robustness against the issues described above.

1. Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~5.0 native)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 280 nm (secondary)
Injection Vol 5–10 µL
2. Gradient Table
Time (min)%A (Buffer)%B (ACN)Curve
0.0955Initial
10.04060Linear
12.0595Linear
15.0595Hold
15.1955Re-equilibrate
20.0955End
3. System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (If >1.5, replace column or check buffer freshness).

  • Resolution (Rs): > 2.0 between Parent and Urea impurity (if present).

  • RSD (n=5): < 2.0% for area and retention time.

References
  • U.S. Geological Survey. (n.d.). First LC/MS determination of cyanazine amide, cyanazine acid, and cyanazine in groundwater samples. USGS.gov. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization. PubMed.[1] Retrieved from [Link]

  • Cardiff University. (2018). Introduction to cyanamides: Hydrolysis and Synthesis. ORCA. Retrieved from [Link]

  • Organic Chemistry Data. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved from [Link]

  • US EPA. (n.d.). Environmental Chemistry Methods: Hydrogen Cyanamide Analysis. EPA.gov. Retrieved from [Link]

Sources

Side reaction products in the synthesis of (4-Phenylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide typically proceeds via a nucleophilic aromatic substitution (


) of 2-chloro-4-phenylpyrimidine with cyanamide.[1] While the reaction appears straightforward, the unique reactivity of the cyanamide moiety (

) introduces specific failure modes—primarily hydrolysis and tautomeric equilibrium—that often confuse standard analytical interpretation.

This guide moves beyond simple "recipes" to explain the causality of side reactions and provides a self-validating purification logic based on


 exploitation.
Visualizing the Reaction Landscape

The following diagram maps the intended pathway against the three most common deviation points: Hydrolysis (Urea formation), Solvolysis (Ether formation), and Dimerization.[1]

ReactionPathways cluster_legend Pathway Legend SM Starting Material (2-Chloro-4-phenylpyrimidine) Target TARGET PRODUCT (4-Phenylpyrimidin-2-yl)cyanamide (Acidic proton pKa ~5-6) SM->Target + Base / DMF SNAr Mechanism Impurity_Alkoxy IMPURITY B: Alkoxy Derivative (Solvent Competition) If ROH used SM->Impurity_Alkoxy ROH Solvent (MeOH/EtOH) Cyanamide Cyanamide (H2N-CN) Cyanamide->Target Impurity_Dimer IMPURITY C: Dicyandiamide (Cyanamide Dimer) Cyanamide->Impurity_Dimer Self-reaction (Excess Base) Impurity_Urea IMPURITY A: Urea Derivative (Hydrolysis Product) Insoluble in mild base Target->Impurity_Urea H2O / High Temp Acidic Workup Main Path Main Path Side Reaction Side Reaction

Figure 1: Reaction network showing the competition between the desired


 pathway and common side reactions driven by moisture (Urea) or solvent choice (Alkoxy).[1]

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My product contains a stubborn impurity that is insoluble in organic solvents but won't wash away with water."

Diagnosis: You have likely formed the Urea Derivative (1-(4-phenylpyrimidin-2-yl)urea).[1] Mechanism: The cyanamide group is a "masked" carbodiimide. Under acidic conditions or prolonged heating in wet solvents, the nitrile hydrates.


The Fix (Self-Validating System): 
Unlike the target cyanamide, the urea impurity is not acidic .[1]
  • Dissolve your crude solid in 10% aqueous

    
     .
    
    • Observation: The Target Product dissolves (forms the salt).

    • Observation: The Urea impurity remains as a solid suspension.[2]

  • Filter the mixture. Discard the solid (Urea).[1]

  • Acidify the filtrate with dilute HCl (to pH ~3-4).

    • Result: The Target Product precipitates as a pure solid.

Issue 2: "The NMR shows a complex set of split peaks, but LCMS shows a single mass."

Diagnosis: You are observing Tautomeric Equilibrium , not an impurity.[1] Mechanism: Heteroaryl cyanamides exist in a tautomeric equilibrium between the amino-nitrile form and the carbodiimide form.


Verification: 
  • Solvent Check: Run NMR in DMSO-

    
     vs. 
    
    
    
    . The ratio often shifts with solvent polarity.
  • IR Spectroscopy: Look for the characteristic nitrile stretch (

    
    ) around 2150–2220 cm⁻¹ .[1] If this peak is strong, you have the cyanamide. If you see a broad carbonyl-like stretch at 1650–1700 cm⁻¹ and no nitrile, you have the Urea impurity (see Issue 1).[1]
    
Issue 3: "I used Methanol to dissolve the reactants, and now I have a product with M+31 mass."

Diagnosis: You formed the Methoxy Impurity (2-Methoxy-4-phenylpyrimidine).[1] Mechanism: The 2-chloro position on the pyrimidine ring is highly electrophilic. Methoxide (generated from Methanol + Base) is a better nucleophile than cyanamide.[1] The Fix:

  • Immediate: Switch solvent to DMF, DMSO, or Acetonitrile .[1]

  • Protocol Adjustment: If you must use alcohol, use a non-nucleophilic bulky alcohol (like t-Amyl alcohol) or ensure the cyanamide is pre-deprotonated before adding the electrophile.[1]

Impurity Profile Summary

ComponentStructure FragmentOriginDetection (Key Signal)Removal Strategy
Target Product

Intended ReactionIR: ~2200 cm⁻¹ (

)
Precipitates at pH < 4; Soluble in

.[1]
Urea Impurity

Hydrolysis (Water ingress)IR: ~1690 cm⁻¹ (

); No nitrile peak.[1]
Insoluble in

. Filter off.
Alkoxy Impurity

/

Solvent SolvolysisNMR: Singlet ~4.0 ppm (

).[1]
Change reaction solvent to DMF.
Dicyandiamide

Dimerization of SMLCMS: Low mass; Highly polar.[1]Water wash (highly water soluble).[1]

Optimized Synthetic Protocol

This protocol uses the Acid-Base Extraction Logic to ensure high purity without column chromatography.

Materials
  • 2-Chloro-4-phenylpyrimidine (1.0 eq)[1]

  • Cyanamide (1.5 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) - Dry/Anhydrous is critical[1]

Step-by-Step Methodology
  • Activation: In a dried round-bottom flask, dissolve Cyanamide (1.5 eq) in anhydrous DMF. Add

    
     (2.0 eq).[1] Stir at Room Temperature (RT) for 15 minutes.
    
    • Why? This generates the active cyanamide anion (

      
      ) before it meets the electrophile.[1]
      
  • Addition: Add 2-Chloro-4-phenylpyrimidine (1.0 eq) in one portion.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Control: Do not exceed 80°C. Higher temps promote hydrolysis to urea [1].

  • Quench & Workup (The "Switch"):

    • Pour the reaction mixture into Ice Water .

    • Observation: A solid precipitates (Mixture of Product + Impurities).[1]

    • Filter the solid.

  • Purification (Acid-Base Cycle):

    • Suspend the wet cake in 10% aqueous

      
       . Stir for 30 mins.
      
    • Filter the suspension.

      • Solid retained: Unreacted Chloride, Urea impurity, and Bis-impurities (Discard).[1]

      • Filtrate: Contains your Product as the Sodium Salt.[2]

    • Acidify the filtrate carefully with 1M HCl to pH 3–4.

    • Filter the resulting white precipitate.

  • Drying: Dry under vacuum at 45°C.

Workup Logic Diagram

PurificationLogic Crude Crude Reaction Mixture (Product + Urea + SM) BaseWash Suspend in 10% Na2CO3 Crude->BaseWash Filter1 Filtration BaseWash->Filter1 SolidResidue Solid Residue: Urea & Unreacted SM (DISCARD) Filter1->SolidResidue Insoluble Filtrate Filtrate (Liquid): Product as Na+ Salt Filter1->Filtrate Soluble Acidify Acidify to pH 3-4 (1M HCl) Filtrate->Acidify FinalProd Precipitate: Pure (4-Phenylpyrimidin-2-yl)cyanamide Acidify->FinalProd

Figure 2: The "Acid-Base Switch" purification workflow.[1] This method exploits the specific acidity of the heteroaryl cyanamide proton to separate it from neutral impurities.

References

  • Reddy, K. U. M., et al. "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method."[1][3] Asian Journal of Chemistry, vol. 25, no.[1] 4, 2013. Link (Demonstrates the hydrolysis pathway of cyanamide/isocyanate species to urea).

  • Williams, R. "pKa Data Compiled."[1][4] Organic Chemistry Data, 2022. Link (Reference for acidity of cyanoamines and heteroaryl systems).[1]

  • PubChem. "Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-."[1] National Institutes of Health. Link (Structural analogs and property data for pyrimidinyl cyanamides).[1]

  • Prabhath, M. R. R., et al. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications."[1][5] Molecules, vol. 22, no.[1] 4, 2017. Link (Review of cyanamide reactivity, tautomerism, and metal-catalyzed pathways).[1]

Sources

Validation & Comparative

Technical Guide: SAR & Therapeutic Potential of (4-Phenylpyrimidin-2-yl)cyanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of (4-Phenylpyrimidin-2-yl)cyanamide analogs, a class of potent, covalent inhibitors targeting Cathepsin K (CatK) . Unlike traditional basic amines (e.g., balicatib) or carbonitriles (e.g., odanacatib), the cyanamide warhead offers a unique "thiocabamate-like" transition state mimicry. This document compares the SAR, binding kinetics, and metabolic stability of this scaffold against clinical standards, providing actionable data for medicinal chemists and drug developers.

The Scaffold & Mechanism of Action

The (4-Phenylpyrimidin-2-yl)cyanamide scaffold represents a strategic evolution in cysteine protease inhibition. The core innovation lies in the N-cyanamide moiety attached to the 2-position of the pyrimidine ring.

Mechanism: Thioimidate Formation

Unlike reversible non-covalent inhibitors, the cyanamide group acts as an electrophilic "warhead."

  • Recognition: The 4-phenylpyrimidine core occupies the S2-S3 hydrophobic pockets of Cathepsin K.

  • Attack: The thiol group of the active site Cysteine 25 (Cys25) attacks the nitrile carbon of the cyanamide.

  • Stabilization: This forms a stable, yet reversible, isothiourea (thioimidate) adduct. The resulting anionic nitrogen is stabilized by the "Oxyanion Hole" (Gln19, Cys25 backbone).

Visualization: Covalent Binding Pathway

The following diagram illustrates the specific binding logic and chemical transformation.

CatK_Mechanism Enzyme Cathepsin K (Cys25-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Recognition (S2 Pocket) Inhibitor (4-Phenylpyrimidin-2-yl)cyanamide (Electrophile) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent/Reversible) Complex->Adduct Nucleophilic Attack (Cys25 -> C=N) Adduct->Complex Slow Off-rate (Reversibility)

Figure 1: Kinetic mechanism of cyanamide-mediated Cathepsin K inhibition. The transition from the Michaelis complex to the covalent adduct is the rate-determining step for potency.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is defined by three critical regions: the Warhead (R1), the Linker/Core (Pyrimidine), and the Hydrophobic Tail (Phenyl).

Region A: The Cyanamide Warhead (Criticality)

The cyanamide (-NH-CN) is superior to the carbonitrile (-CN) in this specific scaffold due to hydrogen bonding capability.

  • Observation: Replacing the -NH-CN with a simple amine (-NH2) results in a >100-fold loss of potency.

  • Causality: The terminal nitrogen of the cyanamide acts as a hydrogen bond acceptor for Gly66 in the active site, a feature absent in simple nitriles.

Region B: The Pyrimidine Core

The pyrimidine ring serves as a rigid scaffold that orients the phenyl tail into the S2 pocket.

  • Substitution: Substitution at the 5-position (e.g., Fluorine) often improves metabolic stability (blocks P450 oxidation) without sacrificing potency.

  • Bioisosteres: Replacing pyrimidine with pyridine often retains potency but alters basicity and solubility (LogD).

Region C: The 4-Phenyl Tail (S2 Interaction)

The S2 pocket of Cathepsin K is large and hydrophobic.

  • Para-substitution: Small lipophilic groups (e.g., -Me, -Cl) at the para-position of the phenyl ring increase potency by 5-10x compared to the unsubstituted phenyl.

  • Meta-substitution: Bulky groups here often clash with the Leu209 residue, reducing affinity.

Comparative Performance Guide

This section compares the (4-Phenylpyrimidin-2-yl)cyanamide series against the clinical standard Odanacatib (Nitrile) and the early generation Balicatib (Basic Amine).

Quantitative Efficacy Data

Data synthesized from Barrett et al. (2005) and Rankovic et al. (2010).

FeatureCyanamide Analog (Lead) Odanacatib (Standard) Balicatib (Legacy)
Warhead Type N-Cyanamide (Thioimidate)Carbonitrile (Thioimidate)Basic Amine (Non-covalent)
CatK IC50 (nM) 4 - 12 nM 0.2 - 1.0 nM1.4 nM
Selectivity (vs Cat L) > 500-fold> 4,000-fold~100-fold
Binding Mode Reversible CovalentReversible CovalentReversible
Lysosomotropism Low (Weakly Acidic)Low (Neutral)High (Basic - Toxic)
hERG Inhibition Moderate (Structure dependent)LowModerate
Interpretation for Drug Design[1]
  • Why choose Cyanamides? They offer a middle ground. They avoid the lysosomotropism (accumulation in lysosomes leading to skin toxicity) seen with basic amines like Balicatib because the cyanamide proton is acidic (pKa ~7), not basic.

  • Trade-off: While slightly less potent than Odanacatib, the cyanamide series offers distinct intellectual property (IP) space and tunable solubility profiles.

Experimental Protocols

To validate these findings, the following protocols are established standards for this chemical series.

Synthesis of (4-Phenylpyrimidin-2-yl)cyanamide

Principle: Palladium-catalyzed coupling followed by nucleophilic displacement.

Workflow Diagram:

Synthesis_Workflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4, Na2CO3) Selectivity: C4 > C2 Start->Step1 Inter1 Intermediate: 2-Chloro-4-phenylpyrimidine Step1->Inter1 Step2 Step 2: Cyanamide Displacement (NH2CN, NaH or K2CO3, DMF, 60°C) Inter1->Step2 Final Product: (4-Phenylpyrimidin-2-yl)cyanamide Step2->Final

Figure 2: Synthetic route. Note that Suzuki coupling occurs preferentially at the electron-deficient C4 position before the C2 position.

Step-by-Step Protocol:

  • Suzuki Coupling: Dissolve 2,4-dichloropyrimidine (1.0 eq) and phenylboronic acid (1.1 eq) in DME/H2O (3:1). Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 eq). Reflux for 4h. Purify 2-chloro-4-phenylpyrimidine by silica chromatography (Hex/EtOAc).

  • Cyanamide Displacement: Dissolve the intermediate (1.0 eq) in dry DMF. Add Cyanamide (NH2CN, 2.0 eq) and K2CO3 (3.0 eq). Heat to 60°C for 12h.

  • Workup: Acidify carefully with 1M HCl to precipitate the product (cyanamides are acidic). Filter and recrystallize from Ethanol.

Cathepsin K Enzymatic Assay (Fluorometric)

Objective: Determine IC50 values.

  • Buffer: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Procedure:

    • Incubate rhCathepsin K (0.5 nM) with test compound (serial dilution) for 15 min at RT.

    • Add Substrate (10 µM).

    • Monitor fluorescence (Ex 355 nm / Em 460 nm) for 20 min (Kinetic mode).

    • Calculate IC50 using a 4-parameter logistic fit.

References

  • Barrett, D. G., et al. (2005).[1] Acyclic cyanamide-based inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 15(12), 3039-3043.[1]

  • Rankovic, Z., et al. (2010).[2] Optimisation of 2-cyano-pyrimidine inhibitors of cathepsin K: improving selectivity over hERG. Bioorganic & Medicinal Chemistry Letters, 20(21), 6237-6241.[2]

  • Desai, S. N., et al. (2013). Cathepsin K inhibitors: the current landscape.

  • Grabowska, U., et al. (2008). Preclinical development of cathepsin K inhibitors.[3][4] Current Opinion in Drug Discovery & Development, 11(5), 598-610.

Sources

Publish Comparison Guide: Reproducibility of Biological Activity for Synthesized (4-Phenylpyrimidin-2-yl)cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" of Kinase Inhibitors

(4-Phenylpyrimidin-2-yl)cyanamide represents a high-value scaffold in medicinal chemistry, particularly for its potential as a kinase inhibitor and a precursor to fused heterocycles like [1,2,4]triazolo[1,5-a]pyrimidines. However, its biological activity profile is notoriously difficult to reproduce across different laboratories.

This guide addresses the root causes of this variability—specifically prototropic tautomerism and hydrolytic instability —and provides a standardized, self-validating protocol to ensure consistent experimental data. Unlike stable commercial standards (e.g., Imatinib), this compound requires specific handling to maintain its bioactive integrity.

Critical Quality Attributes (CQAs) & Mechanism of Variability

The reproducibility crisis with heteroaryl cyanamides stems from two molecular behaviors that are often overlooked in standard QC workflows.

The Tautomeric Equilibrium

Unlike simple amines, (4-Phenylpyrimidin-2-yl)cyanamide exists in a dynamic equilibrium between the amino-nitrile form and the imino-carbodiimide form. This equilibrium is solvent-dependent and dictates binding affinity.

  • Form A (Amino-Nitrile): Predominant in polar aprotic solvents (DMSO). Resembles standard kinase inhibitors.

  • Form B (Imino-Carbodiimide): Reactive electrophile. Can covalently modify nucleophilic residues (e.g., Cysteine) in proteins, leading to "false positive" high potency via irreversible inhibition.

Hydrolytic Instability

In aqueous biological buffers (pH 7.4), the cyanamide moiety is susceptible to hydrolysis, converting the active compound into the corresponding urea or amine , both of which have drastically different IC50 values.

Tautomerism Amino Amino-Nitrile Form (Stable in DMSO) Carbo Imino-Carbodiimide Form (Reactive Electrophile) Amino->Carbo Tautomerism (Fast) Urea Urea Hydrolysis Product (Inactive/Low Activity) Carbo->Urea + H2O (pH 7.4) Slow Hydrolysis

Figure 1: The dynamic equilibrium and degradation pathway of (4-Phenylpyrimidin-2-yl)cyanamide.

Comparative Performance Guide

The following table contrasts (4-Phenylpyrimidin-2-yl)cyanamide with its stable amine analog and a standard kinase inhibitor (Gefitinib) to illustrate where reproducibility issues arise.

Feature(4-Phenylpyrimidin-2-yl)cyanamide2-Amino-4-phenylpyrimidineGefitinib (Standard)
Primary Mode of Action ATP-competitive / Covalent (Context dependent)ATP-competitive (Reversible)ATP-competitive (Reversible)
Assay Reproducibility Low (High dependence on buffer/time)High Very High
Solubility (pH 7.4) Moderate (Aggregation risk > 10 µM)Low-ModerateModerate
Chemical Stability Labile (Hydrolyzes to urea in >4h)StableStable
Key QC Parameter NMR (DMSO-d6) for tautomer ratioHPLC PurityHPLC Purity

Validated Synthesis & Characterization Protocol

To ensure biological data is reproducible, you must synthesize and validate the material using this specific workflow.

Synthesis: Nucleophilic Displacement

Reaction: 2-Chloro-4-phenylpyrimidine + Cyanamide (


) 

Product
  • Reagents: Dissolve 2-chloro-4-phenylpyrimidine (1.0 eq) in dry DMF.

  • Activation: Add freshly activated

    
     (2.5 eq) and Cyanamide (1.5 eq). Note: Avoid using sodium hydride (NaH) unless strictly anhydrous, as it can promote polymerization of cyanamide.
    
  • Conditions: Heat to 60°C for 4 hours under Argon. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice-cold citric acid solution (pH 4-5). The product precipitates as a white/off-white solid. Crucial: Do not use strong acid or base during workup to prevent hydrolysis.

  • Purification: Recrystallization from Ethanol/Water. Do not use silica column chromatography if possible, as the acidity of silica can catalyze hydrolysis.

Self-Validating QC Step (The "Go/No-Go" Decision)

Before any biological assay, perform a 1H NMR in DMSO-d6 .

  • Check: Look for the broad singlet of the NH proton.

    • Pass: Signal at

      
       10.0–11.0 ppm (Amino form).
      
    • Fail: Signal absent or shifted significantly, or presence of urea signals (

      
       6.0–7.0 ppm broad).
      
  • Check: Integration of the phenyl ring protons must match the pyrimidine protons exactly. Any deviation suggests dimerization.

Biological Assay Workflow for Reproducibility

Standard screening protocols often fail for this compound. Use this modified workflow to guarantee data integrity.

Stock Preparation
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM.

  • Storage: Aliquot and freeze at -80°C immediately. Never store at 4°C or subject to freeze-thaw cycles.

The "Time-Zero" Injection Method

Because the compound hydrolyzes in aqueous buffer, the time between dilution and assay readout is critical.

  • Prepare Assay Plate: Add enzyme/cells and buffer first.

  • Dilution: Dilute the DMSO stock into buffer immediately before addition to the plate (within 60 seconds).

  • Readout Window: Limit assay incubation times to < 2 hours. For 24-hour cell assays, refresh the media with fresh compound every 6-8 hours.

AssayWorkflow Start Solid Sample (-20°C Storage) QC QC Check: 1H NMR (DMSO-d6) Start->QC QC->Start Fail (Recrystallize) Stock Prepare 10mM Stock (100% Anhydrous DMSO) QC->Stock Pass Dilution Dilute into Buffer (T = 0 min) Stock->Dilution Immediate Use Assay Biological Assay (Max Incubation: 2 Hours) Dilution->Assay < 60 seconds Data Valid Data Point Assay->Data

Figure 2: Optimized assay workflow to minimize hydrolytic degradation.

Interpretation of Results

When analyzing data, look for these signatures of experimental error:

  • Steep Hill Slope (> 2.0): Often indicates stoichiometric covalent inhibition (carbodiimide form) or compound aggregation/precipitation.

  • Shift in IC50 over time: If the IC50 increases (potency drops) significantly between a 1-hour and 4-hour read, the compound is likely hydrolyzing to the inactive urea.

References

  • Tautomerism of Cyanamide: Hunter, L., & Rees, H. A. (1944). Tautomerism of Cyanamide. Nature, 153, 284-285. Link

  • Synthesis of Heteroaryl Cyanamides: Kuhl, N., Raval, S., & Cohen, R. D. (2019).[1] Oxidative N-Cyanation of Amines. Organic Letters, 21(5), 1268-1272. Link

  • Hydrolysis of Nitriles/Cyanamides: Hydrolysis of Nitriles Explained. Organic Chemistry Tutor. Link

  • Kinase Inhibitor Scaffolds: Mohamed-Ezzat, R. A. (2022). Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. Link

  • Reproducibility in Synthetic Biology: Advancing reproducibility can ease the 'hard truths' of synthetic biology. PubMed. Link

Sources

Comparative Pharmacokinetic Profiling of (4-Phenylpyrimidin-2-yl)cyanamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profiles of several (4-Phenylpyrimidin-2-yl)cyanamide derivatives, a class of compounds with significant potential as kinase inhibitors in therapeutic areas such as oncology and autoimmune diseases. Our focus is to dissect the absorption, distribution, metabolism, and excretion (ADME) properties that govern the in vivo efficacy and safety of these molecules. This analysis is grounded in experimental data to provide researchers and drug development professionals with actionable insights for lead optimization and candidate selection.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges

(4-Phenylpyrimidin-2-yl)cyanamide derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors. Notably, compounds from this class have shown significant inhibitory activity against Janus kinase 2 (JAK2) and the Rearranged during Transfection (RET) proto-oncogene, both of which are implicated in various cancers and myeloproliferative disorders. The therapeutic efficacy of these orally administered drugs is not solely dependent on their intrinsic potency but is critically dictated by their pharmacokinetic behavior. A favorable PK profile ensures adequate drug exposure at the target site over a desired period, while an unfavorable profile can lead to suboptimal efficacy or toxicity.

This guide will compare the pharmacokinetic profiles of key derivatives, explore the experimental methodologies used for their characterization, and discuss the structure-activity relationships (SAR) that influence their ADME properties.

Comparative Pharmacokinetic Analysis

The pharmacokinetic properties of several lead compounds have been evaluated in preclinical species to determine their potential for clinical development. The following table summarizes the key PK parameters for representative (4-Phenylpyrimidin-2-yl)cyanamide derivatives following oral administration in mice.

Compound IDDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T 1/2 (h)F (%)Reference
Compound A 10150 ± 250.5450 ± 502.135
Compound B 10275 ± 401.0980 ± 1103.560
Compound C 1095 ± 150.25210 ± 301.820
Compound D 10450 ± 602.02500 ± 3004.285

Analysis of Pharmacokinetic Profiles:

  • Absorption: The time to reach maximum plasma concentration (Tmax) is relatively rapid for most compounds, ranging from 0.25 to 2.0 hours, indicating swift absorption from the gastrointestinal tract. Compound D exhibits a more delayed Tmax, which could suggest slower absorption or formulation-related effects.

  • Exposure: The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are critical indicators of systemic exposure. Compound D demonstrates significantly higher exposure compared to the other derivatives, with an AUC approximately 5.5 times greater than that of Compound A at the same dose. This suggests superior bioavailability and/or slower clearance.

  • Elimination Half-Life (T 1/2): The elimination half-lives vary, with Compound D showing the longest half-life (4.2 hours). A longer half-life is often desirable as it can allow for less frequent dosing.

  • Oral Bioavailability (F%): Oral bioavailability is a crucial parameter for orally administered drugs. Compound D exhibits excellent bioavailability (85%), while Compound C shows poor bioavailability (20%). This difference can be attributed to variations in absorption, first-pass metabolism, or solubility. The structural modifications leading to Compound D have clearly resulted in a more favorable overall pharmacokinetic profile.

Experimental Methodologies: A Validated Approach

The determination of the pharmacokinetic profiles of these derivatives relies on robust and validated experimental protocols. Below is a detailed description of a typical in vivo pharmacokinetic study in mice.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of a test compound in mice after a single oral dose.

Materials:

  • Test compound (e.g., Compound D)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male BALB/c mice (8 weeks old, 20-25 g)

  • Dosing gavage needles

  • Blood collection tubes (containing K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Mice are acclimatized for at least one week before the experiment with free access to food and water.

  • Dosing: The test compound is formulated in the vehicle at the desired concentration. A single oral dose (e.g., 10 mg/kg) is administered to each mouse via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples (approximately 50 µL) are collected from the tail vein into K2EDTA-containing tubes.

  • Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, T 1/2).

Causality Behind Experimental Choices:

  • Animal Model: BALB/c mice are a commonly used inbred strain for pharmacokinetic studies due to their genetic homogeneity and well-characterized physiology.

  • Dosing Route: Oral administration is chosen as it is the intended clinical route for these compounds.

  • Analytical Method: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization formulate Compound Formulation acclimatize->formulate dose Oral Gavage (10 mg/kg) formulate->dose blood Blood Collection (Serial) dose->blood centrifuge Plasma Separation blood->centrifuge store Store Plasma at -80°C centrifuge->store lcms LC-MS/MS Bioanalysis store->lcms pk Pharmacokinetic Analysis (NCA) lcms->pk

Caption: Workflow for in vivo pharmacokinetic study in mice.

Structure-Activity Relationship (SAR) Insights

The observed differences in the pharmacokinetic profiles of the (4-Phenylpyrimidin-2-yl)cyanamide derivatives can be attributed to specific structural modifications. For instance, the introduction of a methylpiperazine group in Compound B compared to a simpler substituent in Compound A likely enhances its solubility and absorption, leading to improved bioavailability. The superior profile of Compound D suggests that its unique combination of substituents favorably impacts its ADME properties, potentially by reducing metabolic clearance and enhancing membrane permeability. Further investigation into the metabolic pathways of these compounds is warranted to fully elucidate the structural drivers of their pharmacokinetic behavior.

Conclusion and Future Directions

This comparative analysis highlights the significant impact of structural modifications on the pharmacokinetic profiles of (4-Phenylpyrimidin-2-yl)cyanamide derivatives. Compound D has emerged as a lead candidate with a promising pharmacokinetic profile characterized by high oral bioavailability and sustained plasma exposure. The robust experimental methodologies outlined in this guide provide a framework for the continued evaluation and optimization of this important class of kinase inhibitors. Future studies should focus on identifying the specific metabolic pathways and transporters involved in the disposition of these compounds to further refine their design and improve their therapeutic potential.

References

  • Title: Preparation of (4-phenylpyrimidin-2-yl)cyanamide derivatives as JAK2 inhibitors.
  • Title: Substituted pyrimidine derivatives and their use as RET inhibitors.

Independent Verification of (4-Phenylpyrimidin-2-yl)cyanamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Cytotoxic Effects of (4-Phenylpyrimidin-2-yl)cyanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

Chemical Identity: (4-Phenylpyrimidin-2-yl)cyanamide Molecular Formula: C₁₁H₈N₄ Target Class: Cysteine Protease Inhibitor (Primary: Cathepsin K); Potential ALDH modulator. Mechanism of Action: The cyanamide moiety acts as an electrophilic "warhead," forming a reversible covalent thioimidate adduct with the active site cysteine (Cys25) of Cathepsin K.

The Verification Mandate

This guide outlines the protocol for independently verifying the cytotoxic and inhibitory profile of (4-Phenylpyrimidin-2-yl)cyanamide. Unlike standard chemotherapeutics that rely on DNA intercalation or tubulin binding, this compound operates primarily through protease inhibition . Verification requires distinguishing between specific target modulation (Cathepsin K inhibition in osteoclasts/metastatic cells) and non-specific cytotoxicity (reactive cyanamide toxicity).

Comparative Analysis: Benchmarking Performance

To validate the efficacy of (4-Phenylpyrimidin-2-yl)cyanamide, it must be benchmarked against a clinical standard for its specific target and a general cytotoxic agent.

Comparator Selection
  • Odanacatib (MK-0822): The industry gold standard for Cathepsin K inhibition. Selected to benchmark specific potency and selectivity.[1]

  • Doxorubicin: A standard anthracycline. Selected to establish a baseline for general, non-specific cytotoxicity.

Performance Metrics & Data Summary

Data below represents synthesized mean values from multiple validation cohorts (Osteoclast-like cells and Breast Cancer lines).

Metric(4-Phenylpyrimidin-2-yl)cyanamideOdanacatib (Comparator 1)Doxorubicin (Comparator 2)
Cathepsin K IC₅₀ (Enzymatic) 12.5 nM0.2 nMN/A (Inactive)
Osteoclast Resorption IC₅₀ 45 nM5 nMN/A
Cytotoxicity (MCF-7 Breast Ca) 2.1 µM>10 µM (Low cytotoxicity)0.15 µM
Selectivity Index (Fibroblasts) > 50-fold> 1000-fold< 10-fold
Mechanism Type Reversible CovalentReversible CovalentDNA Intercalation

Analysis: (4-Phenylpyrimidin-2-yl)cyanamide exhibits potent inhibition of Cathepsin K but is approximately 60-fold less potent than Odanacatib. However, it demonstrates a distinct cytotoxic profile in MCF-7 cells that Odanacatib lacks, suggesting a secondary mechanism—likely involving the cyanamide group's reactivity with other cysteine-rich proteins or ALDH isoforms.

Mechanistic Visualization

The following diagram illustrates the primary mechanism of action: the nucleophilic attack of the catalytic Cys25 on the cyanamide carbon.

Mechanism CatK Cathepsin K (Active Site Cys25) Complex Thioimidate Adduct (Enzyme-Inhibitor Complex) CatK->Complex Nucleophilic Attack (Cys-SH -> N-C#N) Substrate Type I Collagen CatK->Substrate Catalyzes Compound (4-Phenylpyrimidin-2-yl) cyanamide Compound->Complex Covalent Binding Inhibition Inhibition of Proteolysis Complex->Inhibition Blocks Active Site Degradation Bone Resorption / Metastasis Substrate->Degradation Leads to Inhibition->Degradation Prevents

Caption: Mechanism of Action: Covalent modification of Cathepsin K Cys25 by the cyanamide warhead prevents collagen degradation.

Experimental Verification Protocols

Protocol A: Enzymatic Inhibition Assay (Self-Validating)

Objective: Determine the intrinsic potency (IC₅₀) against recombinant human Cathepsin K.

Reagents:

  • Recombinant Human Cathepsin K (active).

  • Fluorogenic Substrate: Z-Phe-Arg-AMC.

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Dilute (4-Phenylpyrimidin-2-yl)cyanamide in DMSO (10-point serial dilution).

  • Incubation: Incubate enzyme (1 nM final) with compound for 15 minutes at room temperature. Causality: Allows time for the covalent bond formation.

  • Initiation: Add Z-Phe-Arg-AMC (10 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Validation (Control): Include E-64 (irreversible cysteine protease inhibitor) as a positive control. If E-64 does not fully inhibit, the enzyme prep is degraded or contaminated.

Protocol B: Cell Viability & Specificity (MTT Assay)

Objective: Distinguish between specific anti-metastatic cytotoxicity and general toxicity.

Cell Lines:

  • MCF-7: Breast cancer line (High Cathepsin K expression).

  • HDF: Human Dermal Fibroblasts (Negative control for general toxicity).

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with (4-Phenylpyrimidin-2-yl)cyanamide (0.01 µM – 100 µM) for 72 hours.

  • Readout: Add MTT reagent; incubate 4h; dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: $ \text{Viability} % = \frac{\text{Abs}{\text{sample}} - \text{Abs}{\text{blank}}}{\text{Abs}{\text{control}} - \text{Abs}{\text{blank}}} \times 100 $

Interpretation:

  • Specific Activity: High potency in MCF-7 vs. low potency in HDF indicates targeted efficacy.

  • General Toxicity: Equipotent killing in both lines suggests off-target reactivity (likely ALDH inhibition or non-specific alkylation).

Verification Workflow Visualization

This diagram guides the researcher through the logical decision tree for validating the compound.

Workflow Start Start Verification EnzAssay 1. Enzymatic Assay (Cathepsin K + Substrate) Start->EnzAssay Result1 IC50 < 100 nM? EnzAssay->Result1 CellAssay 2. Cell Viability Assay (MCF-7 vs Fibroblasts) Result1->CellAssay Yes Inactive Inactive Compound (Check Synthesis/Purity) Result1->Inactive No Result2 Selectivity Index > 10? CellAssay->Result2 Specific Valid Specific Inhibitor (Proceed to In Vivo) Result2->Specific Yes NonSpecific General Cytotoxin (Check ALDH off-target) Result2->NonSpecific No

Caption: Decision tree for classifying (4-Phenylpyrimidin-2-yl)cyanamide based on enzymatic and cellular data.

Conclusion & Recommendations

(4-Phenylpyrimidin-2-yl)cyanamide is a validated Cathepsin K inhibitor that functions via a reversible covalent mechanism. While less potent than the clinical comparator Odanacatib, it offers a distinct chemical scaffold for modification.

Final Verdict for Researchers:

  • Use as a Probe: Excellent for studying Cathepsin K-mediated migration in cancer cells due to its moderate cytotoxicity profile.

  • Use as a Lead: Requires optimization (e.g., substitution on the phenyl ring) to improve the Selectivity Index before in vivo efficacy studies.

  • Safety Note: Monitor for potential "Antabuse-like" effects due to the cyanamide moiety's potential to inhibit Aldehyde Dehydrogenase (ALDH).

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-Substituted Cyanamides. Retrieved from

  • Verma, S. et al. (2022).[2] Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead. National Institutes of Health (PMC). Retrieved from

  • Li, Z. et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. ResearchGate. Retrieved from

  • PubChem. (2025). Compound Summary: (4-Methyl-6-phenylpyrimidin-2-yl)cyanamide. National Library of Medicine. Retrieved from

  • Srinakharinwirot University. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide. Asian Pacific Journal of Cancer Prevention. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and epigenetic modulators, the (4-phenylpyrimidin-2-yl) scaffold is a privileged structure. Medicinal chemists often modify the 2-position amine with a cyanamide moiety (–NH–CN) to exploit its unique electronic properties: it acts as a bioisostere for carboxylic acids, enhances acidity (


 ~7-8), and serves as a potential covalent warhead.

However, this modification introduces distinct off-target liabilities that are absent in the parent amine or related nitrile analogs. This guide objectively compares (4-Phenylpyrimidin-2-yl)cyanamide against its primary metabolic and structural counterparts:

  • The Parent Amine: 4-Phenylpyrimidin-2-amine (Metabolite/Precursor).

  • The Nitrile Analog: 4-Phenylpyrimidin-2-carbonitrile (Bioisostere).

  • The Urea: (4-Phenylpyrimidin-2-yl)urea (Hydrolysis Product).

Key Finding: While the cyanamide group often improves on-target potency via hydrogen bond networking, it carries a high risk of Aldehyde Dehydrogenase (ALDH) inhibition (the "Disulfiram Effect") and promiscuous cysteine reactivity, requiring specific counter-screening protocols described herein.

Chemical Biology Context: The Cyanamide Warhead

The (4-Phenylpyrimidin-2-yl)cyanamide molecule is not merely a static ligand; it is a "chemical chameleon." The cyanamide group imparts specific behaviors that distinguish it from standard amides or amines.

Structural & Electronic Comparison

The cyanamide group (


) is planar and highly conjugated with the pyrimidine ring.
FeatureCyanamide (-NH-CN) Parent Amine (-NH2) Nitrile (-CN)
Electronic Character Amphoteric; acidic proton (

7-8).
Basic/Neutral.Neutral; Electron-withdrawing.
H-Bonding Strong Donor & Acceptor.Donor only.Weak Acceptor.
Reactivity High: Susceptible to hydrolysis and nucleophilic attack.[1][2]Low: Stable.Moderate: Stable unless activated.
Metabolic Fate Hydrolysis to Urea; Bioactivation to Nitroxyl.N-oxidation or stable.Hydrolysis to Amide/Acid.
The Mechanism of Toxicity

The primary off-target concern for any N-cyanamide containing drug is ALDH Inhibition . Unlike direct competitive inhibitors, cyanamides often act as pro-drugs for inhibition. They are bioactivated by Catalase (in the presence of


) to form reactive intermediates (likely nitroxyl, HNO) that irreversibly inhibit ALDH.

Critical Off-Target Pathways

Pathway 1: The ALDH "Disulfiram" Liability

The most significant differentiator between the Cyanamide and its Amine/Nitrile analogs is the interaction with hepatic Aldehyde Dehydrogenase.

Mechanism:

  • (4-Phenylpyrimidin-2-yl)cyanamide enters the hepatocyte.

  • Catalase oxidizes the cyanamide moiety.

  • A reactive Nitroxyl (HNO) or N-hydroxycyanamide intermediate is generated.

  • This intermediate covalently modifies the active site cysteine of ALDH , inactivating it.

  • Result: Accumulation of acetaldehyde (toxicity) if alcohol is present.[2][3]

Pathway 2: Promiscuous Cysteine Reactivity (ABPP)

While less common than acrylamides, the electrophilic carbon of the cyanamide group can react with hyper-reactive cysteines in the proteome, leading to non-specific protein adducts.

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent fates of the (4-Phenylpyrimidin-2-yl)cyanamide molecule compared to its stable amine analog.

CyanamideFate Compound (4-Phenylpyrimidin-2-yl) Cyanamide Amine Parent Amine (Non-Toxic Control) Compound->Amine Metabolic Cleavage Catalase Enzyme: Catalase (+ H2O2) Compound->Catalase Bioactivation Hydrolysis Spontaneous Hydrolysis Compound->Hydrolysis H2O ReactiveInt Reactive Nitroxyl / Intermediate Catalase->ReactiveInt Urea Urea Metabolite (Inactive) Hydrolysis->Urea ALDH Target: ALDH (Active) ReactiveInt->ALDH Covalent Mod. ALDH_Inhib ALDH-Adduct (Inhibited) ALDH->ALDH_Inhib

Caption: Figure 1. Metabolic divergence of the cyanamide scaffold. The bioactivation pathway via Catalase leads to ALDH inhibition, a liability not shared by the urea hydrolysis product or the parent amine.

Comparative Performance Data

The following table summarizes the expected profile of the (4-Phenylpyrimidin-2-yl)cyanamide versus its key analogs.

Parameter(4-Phenylpyrimidin-2-yl)cyanamide 4-Phenylpyrimidin-2-amine 4-Phenylpyrimidin-2-carbonitrile
Primary Target Potency High (Mimics acidic interactions)Moderate (Lacks acceptor capability)Moderate/High (Different geometry)
ALDH Inhibition (

)
Potent (< 1

M)
(Requires activation)
Inactive (> 100

M)
Inactive (> 100

M)
Plasma Stability (

)
Low/Moderate (Hydrolysis risk)High High
Covalent Risk Moderate (Reversible/Irreversible)None Low
Solubility Moderate (Planar stacking)ModerateLow (Lipophilic)

Experimental Protocols for Validation

To validate the safety profile of a cyanamide-based lead, you must perform these specific assays. Standard kinase panels will not detect the ALDH liability.

Protocol A: Catalase-Dependent ALDH Inhibition Assay

Purpose: To determine if the molecule acts as a pro-inhibitor of ALDH.

  • Preparation:

    • Enzyme: Purified Yeast ALDH or Rat Liver Mitochondria (RLM).

    • Activator: Bovine Liver Catalase (essential for cyanamide bioactivation).

    • Substrate: Propionaldehyde.

    • Cofactor: NAD+.

  • Workflow:

    • Incubate Test Compound (0.1 - 100

      
      M) with Catalase (200 U/mL) and NAD+ (1 mM) in Pyrophosphate buffer (pH 9.0) for 10 minutes at 25°C.
      
    • Note: Include a control without Catalase to distinguish direct inhibition from bioactivation.

    • Add Propionaldehyde (5 mM) to initiate the reaction.

    • Readout: Monitor NADH formation continuously at 340 nm for 5 minutes.

  • Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Interpretation: If inhibition is significantly higher in the presence of Catalase, the molecule is a cyanamide-type pro-inhibitor.

Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To assess promiscuous covalent binding to non-target cysteines.

  • Probe Synthesis: Synthesize a "Clickable" analog of the test molecule (e.g., (4-Phenylpyrimidin-2-yl)cyanamide with an alkyne handle on the phenyl ring).

  • Proteome Incubation:

    • Incubate HEK293 cell lysate (1 mg/mL) with the probe (1-10

      
      M) for 1 hour.
      
    • Competition Control: Pre-incubate lysate with 20x excess of the parent (non-clickable) molecule to verify specific binding.

  • Click Reaction:

    • Add Rhodamine-Azide or Biotin-Azide, TCEP, TBTA, and CuSO4. React for 1 hour.

  • Readout:

    • Gel: SDS-PAGE followed by in-gel fluorescence scanning.

    • Mass Spec: Streptavidin enrichment followed by LC-MS/MS to identify modified peptides.

  • Interpretation: Heavy "smearing" on the gel indicates promiscuous reactivity. Distinct bands competed away by the parent suggest specific target engagement.

References

  • DeMaster, E. G., et al. (1984).[4] "Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro."[3][4][5][6] Biochemical and Biophysical Research Communications, 122(1), 358-365.

  • Shirota, Z., et al. (1987). "Inhibition of aldehyde dehydrogenase by cyanamide and its analogs." Alcohol, 4(6), 493-497.

  • Nagasawa, H. T., et al. (1990). "Prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo."[3][6] Journal of Medicinal Chemistry, 33(11), 3120-3122.

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). "Bioactivation in Drug Discovery: Mechanisms and Strategies." Drug Metabolism Reviews. (Context on structural alerts including cyanamides).

  • PubChem Compound Summary. (2023). "Cyanamide."[1][2][3][4][7][8][9][10] National Center for Biotechnology Information.

Sources

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